2-Methoxy-1,3,4-trimethylbenzene

Catalog No.
S1894486
CAS No.
21573-36-4
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1,3,4-trimethylbenzene

CAS Number

21573-36-4

Product Name

2-Methoxy-1,3,4-trimethylbenzene

IUPAC Name

2-methoxy-1,3,4-trimethylbenzene

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7-5-6-8(2)10(11-4)9(7)3/h5-6H,1-4H3

InChI Key

MIOQAXCZXWHELT-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)OC)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)OC)C
  • Organic Chemistry Research

    The compound belongs to a class of aromatic ethers known as methoxytoluenes. Organic chemists might study its synthesis using various methods or explore its reactivity compared to other methoxytoluenes [].

  • Material Science Applications

    Due to the presence of aromatic rings and a methoxy group, 2-Methoxy-1,3,4-trimethylbenzene could be investigated for potential applications in liquid crystals or organic light-emitting diodes (OLEDs) []. However, further research is needed to determine its suitability for these purposes.

  • Computational Chemistry Studies

    Computational methods could be used to model the properties of 2-Methoxy-1,3,4-trimethylbenzene, such as its boiling point, dipole moment, or vibrational frequencies. This information can be valuable for further experimental research [].

2-Methoxy-1,3,4-trimethylbenzene, also known as pseudocumene, is an aromatic compound with the molecular formula C₁₀H₁₄O. It features a methoxy group (-OCH₃) and three methyl groups attached to a benzene ring. The compound is characterized by its distinct odor and is often used in various industrial applications. The structure of 2-methoxy-1,3,4-trimethylbenzene can be represented as follows:

text
CH3 | CH3--C--OCH3 | C / \ CH3 C | CH

This compound plays a significant role in organic synthesis and serves as a precursor for various chemical products.

Due to its ability to dissolve various organic compounds.
  • Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and scented products.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • These applications underscore its versatility in both industrial and consumer products .

    The biological activity of 2-methoxy-1,3,4-trimethylbenzene has been studied in various contexts. It has shown potential neurotoxic effects similar to other trimethylbenzene isomers. Research indicates that exposure to this compound may affect developmental processes in organisms . Additionally, its metabolic pathways have been explored to understand its impact on human health and environmental toxicity.

    Several methods exist for synthesizing 2-methoxy-1,3,4-trimethylbenzene:

    • Methylation of 1,3,4-trimethylbenzene: This method involves the introduction of a methoxy group using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
    • Friedel-Crafts Alkylation: This process utilizes alkyl halides and aluminum chloride to introduce methyl groups onto an aromatic ring.
    • Direct Methoxylation: Using methanol and an acid catalyst allows for the direct introduction of the methoxy group onto the aromatic ring.

    These methods provide various pathways to obtain 2-methoxy-1,3,4-trimethylbenzene with varying yields and purity levels .

    Interaction studies involving 2-methoxy-1,3,4-trimethylbenzene often focus on its metabolic pathways and potential toxicological effects. Research has indicated that this compound can interact with biological systems leading to various physiological responses. For instance:

    • Metabolism: Studies show that it is metabolized by cytochrome P450 enzymes, which may produce reactive metabolites that could contribute to toxicity.
    • Toxicity Profiling: Evaluations have been conducted to assess its acute and chronic toxicity levels in different biological models.

    These studies are crucial for understanding how this compound behaves within biological systems and its implications for human health .

    Several compounds share structural similarities with 2-methoxy-1,3,4-trimethylbenzene. Notable examples include:

    Compound NameMolecular FormulaUnique Features
    1,2,4-TrimethylbenzeneC₉H₁₂Lacks a methoxy group; known neurotoxic effects
    1,3,5-TrimethylbenzeneC₉H₁₂Symmetrical structure; used in fuels
    1-Methoxy-2-methylbenzeneC₉H₁₂OContains one methoxy group; different position

    Uniqueness of 2-Methoxy-1,3,4-trimethylbenzene:
    The presence of both three methyl groups and one methoxy group distinguishes 2-methoxy-1,3,4-trimethylbenzene from other trimethylbenzene isomers. This unique combination affects its chemical properties and biological activity compared to its counterparts .

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    Wikipedia

    2,3,6-Trimethylanisole

    Dates

    Modify: 2023-08-16

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